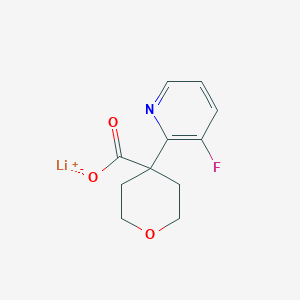Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate
CAS No.: 2375258-90-3
Cat. No.: VC5289787
Molecular Formula: C11H11FLiNO3
Molecular Weight: 231.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2375258-90-3 |
|---|---|
| Molecular Formula | C11H11FLiNO3 |
| Molecular Weight | 231.15 |
| IUPAC Name | lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate |
| Standard InChI | InChI=1S/C11H12FNO3.Li/c12-8-2-1-5-13-9(8)11(10(14)15)3-6-16-7-4-11;/h1-2,5H,3-4,6-7H2,(H,14,15);/q;+1/p-1 |
| Standard InChI Key | NKYQNMVXHYDNFS-UHFFFAOYSA-M |
| SMILES | [Li+].C1COCCC1(C2=C(C=CC=N2)F)C(=O)[O-] |
Introduction
Synthetic Routes
The synthesis of Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate typically involves:
-
Starting Materials:
-
3-Fluoropyridine
-
Oxane-4-carboxylic acid
-
Lithium salts such as lithium hydroxide or lithium carbonate.
-
-
Reaction Conditions:
-
The reaction is carried out under controlled temperatures to ensure selective formation of the product.
-
Solvents like ethanol or dimethylformamide (DMF) are often used to facilitate the reaction.
-
-
Purification:
-
Techniques such as recrystallization or column chromatography are employed to achieve high purity.
-
Industrial Production
For large-scale production:
-
Optimized reaction conditions are employed to maximize yield.
-
Advanced purification methods, including crystallization or solvent extraction, are used to meet industrial standards.
Chemical Reactions
Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate exhibits diverse chemical reactivity due to its functional groups.
Reaction Types
-
Oxidation:
-
Oxidizing agents like potassium permanganate can modify the fluoropyridine moiety.
-
-
Reduction:
-
Reduction with agents such as lithium aluminum hydride can alter the carboxylate group.
-
-
Substitution:
-
Nucleophilic substitution reactions enable replacement of the fluorine atom with other functional groups.
-
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium, mild heating |
| Reduction | Lithium aluminum hydride | Anhydrous solvent, low temperature |
| Substitution | Sodium methoxide | Organic solvents like methanol |
Scientific Research
-
Chemistry:
-
Used as a precursor in synthesizing complex organic molecules.
-
-
Biology:
-
Investigated for interactions with biomolecules due to its lithium and fluoropyridine components.
-
-
Medicine:
-
Explored for potential therapeutic applications, particularly in neurological studies where lithium compounds are relevant.
-
Industrial Applications
-
Material Science:
-
Utilized in developing new materials with specific electronic or optical properties.
-
-
Chemical Processes:
-
Acts as an intermediate in manufacturing advanced pharmaceutical compounds.
-
Comparison with Similar Compounds
| Compound | Key Difference |
|---|---|
| Lithium 4-(2-fluoropyridin-3-yl)oxane-4-carboxylate | Fluorine position affects reactivity |
| Lithium 4-(4-fluoropyridin-2-yl)oxane-4-carboxylate | Variation in biological activity |
| Lithium 4-(3-chloropyridin-2-yl)oxane-4-carboxylate | Chlorine substitution alters properties |
The unique positioning of the fluorine atom in Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate significantly impacts its reactivity compared to these analogs.
Storage Conditions
-
Recommended storage at low temperatures (e.g., 4°C).
-
Protect from moisture and direct sunlight.
Safety Precautions
Lithium-containing compounds can be reactive under certain conditions:
-
Avoid exposure to strong acids or bases.
-
Use appropriate personal protective equipment (PPE) during handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume